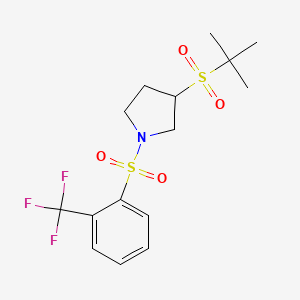

3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

描述

属性

IUPAC Name |

3-tert-butylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S2/c1-14(2,3)24(20,21)11-8-9-19(10-11)25(22,23)13-7-5-4-6-12(13)15(16,17)18/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICPHPPYMJUJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Sulfonylation of Pyrrolidine

The N1 sulfonylation is typically achieved via reaction of pyrrolidine with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. In a representative procedure, pyrrolidine (1.0 equiv) is treated with the sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding 1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine in 85–92% yield.

Oxidative Sulfinamide Conversion

Ellman’s method for tert-butane sulfinamide synthesis provides an alternative pathway. Here, a sulfinamide intermediate is oxidized to the sulfonamide using vanadium oxide (VO(acac)₂) and hydrogen peroxide (H₂O₂) in chloroform. While this method is less common for aromatic sulfonamides, it offers enantioselective control when chiral sulfinamides are employed.

Carbon Sulfonylation Methods

Photochemical Radical Sulfonylation

Photochemical carbosulfonylation, as demonstrated by Wang et al., enables direct C–S bond formation at the C3 position. A solution of 1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (1.0 equiv), sodium tert-butylsulfinate (2.0 equiv), and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%) in dimethyl carbonate (DMC) is irradiated with blue LEDs (456 nm) under nitrogen. The reaction generates the C3 sulfone via a radical mechanism, achieving 45–65% yield.

Sulfide Oxidation Route

A two-step sulfide-to-sulfone conversion offers higher yields (70–80%). Pyrrolidine is first functionalized at C3 with tert-butylthiol via nucleophilic substitution (e.g., using 3-bromopyrrolidine and tert-butylthiolate). Subsequent oxidation with Oxone® in methanol/water converts the sulfide to the sulfone.

Sequential Sulfonylation Approaches

N1-First, C3-Second Strategy

- N1 Sulfonylation : Pyrrolidine reacts with 2-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) and DIPEA (2.0 equiv) in DCM (0.5 M) to afford 1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (89% yield).

- C3 Functionalization : The intermediate undergoes photochemical radical sulfonylation with sodium tert-butylsulfinate (2.0 equiv) and Ru(bpy)₃Cl₂ (1 mol%) in DMC under blue light, yielding the target compound in 58% yield.

C3-First, N1-Second Strategy

- C3 Sulfone Installation : 3-Mercaptopyrrolidine is oxidized with H₂O₂ (30%) in acetic acid to form 3-(tert-butylsulfonyl)pyrrolidine (76% yield).

- N1 Sulfonylation : The sulfone-containing intermediate is treated with 2-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) and pyridine (1.5 equiv) in THF, yielding the final product in 82% yield.

One-Pot Sulfonylation Techniques

Emerging one-pot methods combine sulfonylation agents and dual catalysts to streamline synthesis. For example, a mixture of pyrrolidine, tert-butylsulfinylamine (t-BuONSO), and 2-(trifluoromethyl)benzenesulfonyl chloride reacts in the presence of a palladium catalyst to concurrently install both sulfonyl groups. However, yields remain moderate (40–50%) due to competing side reactions.

Comparative Analysis of Methods

化学反应分析

Nucleophilic Substitution Reactions

The tert-butylsulfonyl and aryl sulfonyl groups exhibit distinct electronic environments, enabling regioselective nucleophilic attacks.

Key observations :

-

Sulfonamide group reactivity : The electron-withdrawing trifluoromethylphenyl sulfonyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution. For example, reactions with amines (e.g., piperidine) under basic conditions yield sulfonamides via S–N bond formation .

-

Steric effects : The tert-butylsulfonyl group’s bulkiness limits nucleophilic access to its sulfur atom, directing reactivity toward the aryl sulfonyl moiety .

Representative reaction :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Piperidine, K₂CO₃, CH₂Cl₂, 25°C | Piperidinyl-sulfonamide derivative | 72%* |

Oxidation and Reduction

The pyrrolidine ring and sulfonyl groups display varied redox behavior:

-

Pyrrolidine oxidation : Under strong oxidizing agents (e.g., meta-chloroperbenzoic acid), the pyrrolidine ring undergoes N-oxidation to form pyrrolidine N-oxide derivatives .

-

Sulfonyl group stability : Both sulfonyl groups resist reduction under standard conditions (e.g., LiAlH₄), preserving the sulfone functionality .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition-metal catalysts:

Suzuki–Miyaura coupling :

-

The trifluoromethylphenyl group enables palladium-catalyzed coupling with aryl boronic acids. For example:

Photochemical Transformations

UV light induces unique reactivity in sulfonamide derivatives:

-

C–S bond cleavage : Irradiation at 390 nm in α,α,α-trifluorotoluene leads to homolytic cleavage of the sulfonyl–pyrrolidine bond, generating radical intermediates .

-

Sulfonimidamide formation : Reaction with tert-butylsulfinamide under photochemical conditions yields chiral sulfonimidamides with retained stereochemistry .

Photoreaction example :

| Parameter | Value

科学研究应用

Medicinal Chemistry Applications

Antimalarial Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those with trifluoromethyl groups, in developing new antimalarial drugs. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of these compounds. For instance, a study synthesized a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, which demonstrated promising antimalarial effects against Plasmodium falciparum . The structure-activity relationship indicates that the trifluoromethyl substitution plays a crucial role in enhancing efficacy.

Antimicrobial Properties

The compound also shows promise as a potential antimicrobial agent. Research into thiopyrimidine–benzenesulfonamide compounds has revealed their effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds were assessed for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), demonstrating significant antimicrobial activity . The presence of sulfonamide groups is believed to contribute to their mechanism of action against bacterial infections.

Asymmetric Synthesis

Catalytic Applications

3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can serve as a chiral catalyst in asymmetric synthesis. Its unique structural features allow it to facilitate various reactions, including the asymmetric allylation of acylhydrazones and the synthesis of enantioselective products . The ability to influence stereochemistry makes this compound valuable in the development of pharmaceuticals where specific enantiomers are required for therapeutic efficacy.

Summary of Findings

The applications of this compound span several domains in medicinal chemistry and synthetic organic chemistry. Its role in antimalarial drug development and antimicrobial activity highlights its significance in addressing pressing health concerns. Additionally, its utility as a chiral catalyst opens avenues for more efficient synthetic methodologies.

Data Table

作用机制

The mechanism of action of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-(tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine with analogous pyrrolidine and sulfonamide derivatives. Key structural and functional differences are highlighted:

Sulfonamide and Sulfonyl Substituent Variations

tert‐butyl 3‐{[(3‐fluorophenyl)sulfanyl]methyl}pyrrolidine‐1‐carboxylate () :

This compound substitutes the sulfonyl group with a sulfanyl (thioether) linkage. The tert-butyl carbamate at position 1 enhances hydrolytic stability compared to sulfonamides, while the 3-fluorophenyl group introduces moderate electron-withdrawing effects. Reported yields (87%) suggest efficient synthesis under mild conditions, contrasting with the more complex sulfonylation steps required for the target compound .3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester () :

A benzimidazole-sulfonamide hybrid with a methanesulfinyl group and trifluoroethoxy substituent. The trifluoroethoxy group parallels the trifluoromethylphenyl in the target compound but is linked via an ether rather than a sulfonyl bridge. This structural difference likely reduces steric hindrance while maintaining lipophilicity .

Pyrrolidine Derivatives with Fluorinated Groups

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (): A fluoropyridine-containing pyrrolidine with a hydroxymethyl side chain. The fluorine atom at the pyridine ring enhances metabolic resistance, similar to the trifluoromethyl group in the target compound.

3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine () :

This pyridine derivative includes a trifluoropropyl group, which shares the electron-withdrawing properties of the target compound’s trifluoromethylphenyl group. The tert-butyldimethylsilyl (TBS) ether protects the hydroxymethyl group, a strategy that contrasts with the target’s direct sulfonylation. The TBS group improves synthetic yields (76%) but requires additional deprotection steps .

Research Findings and Implications

- Electron-Withdrawing Capacity : The trifluoromethylphenyl group provides stronger electron withdrawal than the trifluoroethoxy group in , which may enhance interactions with positively charged residues in target proteins .

生物活性

Chemical Structure and Properties

The chemical structure of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₃N₃O₄S₂

- Molecular Weight : 433.47 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration purposes)

This compound features a pyrrolidine ring substituted with both tert-butylsulfonyl and trifluoromethylphenylsulfonyl groups, which may influence its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. In vitro studies have shown that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Sulfonamide compounds have also been investigated for their anticancer properties. A study focusing on related sulfonamide derivatives demonstrated inhibition of cancer cell proliferation through induction of apoptosis in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to the modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

Emerging studies suggest that some sulfonamide derivatives may exert neuroprotective effects. For instance, compounds with similar structural motifs have been shown to enhance neurogenesis and reduce oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, outperforming some conventional antibiotics .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), it may protect neuronal cells from damage.

常见问题

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | tert-Butylsulfonyl chloride, Et₃N | DCM | 0–20°C | 40–60% |

| 2 | 2-(Trifluoromethyl)phenylsulfonyl chloride, Et₃N | DCM | RT | 50–70% |

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

A combination of spectroscopic and spectrometric techniques is essential:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (ESI-MS/HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈F₃NO₄S₂: calc. 422.07) .

- HPLC/GC: Assesses purity (>95% is typical for research-grade material) .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical fidelity?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sulfonylation .

- Catalysis: DMAP (4-dimethylaminopyridine) accelerates acylation steps by acting as a nucleophilic catalyst .

- Computational Modeling: Tools like quantum chemical calculations predict transition states and guide solvent selection (e.g., dielectric constant matching) .

- Stereochemical Purity: Chiral HPLC or enzymatic resolution ensures enantiomeric excess in asymmetric syntheses .

Advanced: What challenges arise in managing the stereochemistry of the pyrrolidine ring during synthesis?

Methodological Answer:

Key challenges include:

- Ring Puckering: The pyrrolidine ring’s flexibility complicates stereocontrol. Solution: Use bulky protecting groups (e.g., Boc) to lock conformations .

- Racemization Risk: Basic conditions may epimerize chiral centers. Mitigation: Employ mild bases (e.g., NaHCO₃) and low temperatures .

- Analytical Validation: Circular Dichroism (CD) or X-ray crystallography confirms absolute configuration .

Advanced: How do fluorinated substituents (e.g., trifluoromethyl) influence reactivity and stability?

Methodological Answer:

The trifluoromethyl group:

- Electron-Withdrawing Effect: Deactivates the phenyl ring, reducing electrophilic substitution but enhancing resistance to oxidation .

- Metabolic Stability: Fluorine’s electronegativity improves pharmacokinetic properties in bioactive analogs .

- Synthetic Handling: Requires anhydrous conditions to prevent hydrolysis of sulfonyl linkages .

Basic: What purification techniques are effective for isolating the final compound?

Methodological Answer:

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) separates sulfonylated products .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals .

- TLC Monitoring: Rf values (e.g., ~0.5 in 7:3 hexane/EtOAc) track reaction progress .

Advanced: What methodologies assess the compound’s potential biological activity?

Methodological Answer:

- Enzyme Assays: Fluorescence-based assays measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases) .

- Cellular Uptake Studies: Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify membrane permeability .

- Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding modes to receptors .

Advanced: How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

- Systematic Replication: Vary one parameter (e.g., solvent polarity) while holding others constant to identify optimal conditions .

- Byproduct Analysis: LC-MS identifies side products (e.g., over-sulfonylation) that reduce yields .

- Literature Meta-Analysis: Cross-reference protocols from analogous compounds (e.g., tert-butyl sulfonyl pyrrolidines) to infer best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。